(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid
Description
Properties
CAS No. |
110467-60-2 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2S)-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
InChI Key |
PHTJCAIHAGIVHT-KIYNQFGBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidation Using Coupling Agents
- The amidation step is often performed by activating the carboxylic acid group of 2-(4-isobutylphenyl)propanoic acid using coupling agents like DCC or similar carbodiimides.
- The amino acid derivative (e.g., L-alanine) is then reacted with the activated acid to form the amide bond.
- Typical reaction conditions:
- Solvent: Dichloromethane or dimethylformamide (DMF)
- Temperature: Ambient to slightly elevated (25-40 °C)
- Reaction time: Several hours to overnight
- The reaction mixture is then purified by standard methods such as crystallization or chromatography to isolate the product with high purity.
Multi-step Synthesis Starting from Isobutylbenzene Derivatives
- A more industrially relevant approach involves the synthesis of 2-(4-isobutylphenyl)propionic acid first, followed by amidation.
- The synthesis of 2-(4-isobutylphenyl)propionic acid (ibuprofen) itself is well-documented and involves:
- Chloromethylation of isobutylbenzene to produce isobutylbenzyl chloride.
- Conversion of the chloride to isobutylphenylacetonitrile via reaction with sodium cyanide under phase-transfer catalysis.
- Hydrolysis and oxidation steps converting the nitrile to the corresponding propionic acid.
- Subsequent amidation with the amino acid derivative yields the target amide compound.
- This process includes:
- Phase-transfer catalysis for cyanide substitution.
- Controlled heating and pH adjustments for hydrolysis.
- Extraction and crystallization steps to purify intermediates and final product.
- The overall yield for the acid intermediate is typically high (>80%), and the final amidation step yields a product with purity exceeding 99.5% after recrystallization.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chloromethylation | Isobutylbenzene, chloromethyl chloride | 25-40 | Several hours | ~82 | Produces isobutylbenzyl chloride |
| Cyanide substitution | NaCN, phase-transfer catalyst, water | 80 | 4.5 hours | >95 | Produces isobutylphenylacetonitrile |
| Hydrolysis and oxidation | NaOH, H2SO4, acetic acid | Reflux (100-125) | 8 hours | ~50 | Produces 2-(4-isobutylphenyl)propionic acid |
| Amidation | DCC coupling, amino acid derivative, solvent | 25-40 | Overnight | Variable* | Final amidation to form target compound |
| Purification (recrystallization) | Octane, charcoal treatment | -10 to 60 | Several hours | - | Achieves >99.5% purity |
*Yield depends on specific amidation conditions and scale.
Research Findings and Optimization Notes
- Amidation efficiency is highly sensitive to the choice of coupling agent and solvent; DCC is preferred for its effectiveness but requires removal of dicyclohexylurea byproduct.
- Temperature control during amidation prevents racemization of the chiral center (2S configuration).
- Phase-transfer catalysis in cyanide substitution improves reaction rate and yield.
- Purification by recrystallization from octane with charcoal treatment ensures removal of colored impurities and by-products, critical for pharmaceutical-grade product.
- The multi-step process benefits from minimal intermediate purification, relying on liquid-liquid separations to remove water-soluble impurities, enhancing scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and carboxylic acid group in (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid participate in hydrolysis under varying conditions:
Acidic Hydrolysis
-
Conditions : Strong acids (e.g., HCl, H₂SO₄), elevated temperatures.
-
Products : 2-(4-Isobutylphenyl)propanoic acid (ibuprofen) and 2-aminopropanoic acid (alanine) .
-
Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : Strong bases (e.g., NaOH, KOH), heat.
-
Products : Sodium/potassium salts of the carboxylic acid and amine .
-
Kinetics : Reaction rates increase significantly at higher pH and temperatures.
Esterification and Conjugation Reactions
The carboxylic acid moiety undergoes esterification, enabling prodrug synthesis or structural modifications:
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Esterification | Acid catalysis, reflux | H₂SO₄, ROH (alcohol) | Alkyl ester derivative + H₂O |
| Amidation | Coupling agents, DMF | DCC, EDC | Peptide-linked conjugates |
-
Applications : Ester derivatives improve lipid solubility for enhanced bioavailability . Hybrid conjugates with anti-inflammatory properties have been synthesized via amidation .
Reduction and Oxidation Reactions
Amide Reduction
-
Conditions : LiAlH₄ in anhydrous ether.
-
Product : Corresponding amine (2-(4-isobutylphenyl)propylamine).
-
Limitations : Requires harsh conditions due to amide bond stability.
Oxidation
Scientific Research Applications
Pharmaceutical Applications
1. Non-Steroidal Anti-Inflammatory Drug (NSAID)
The primary application of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is as a non-steroidal anti-inflammatory drug. It functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies have shown that this compound can effectively reduce inflammation and pain associated with various conditions such as arthritis and musculoskeletal disorders .
2. Cardioprotective Effects
Recent research indicates that derivatives of ibuprofen, including (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid, may possess cardioprotective properties. A study evaluated the cardioprotective effects of synthesized compounds derived from ibuprofen, suggesting potential benefits in reducing cardiac tissue damage during ischemia-reperfusion events .
3. Hybrid Conjugates for Enhanced Efficacy
Innovative hybrid conjugates combining (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid with other pharmacologically active agents have been developed to enhance therapeutic efficacy while minimizing side effects. These conjugates have been screened for their anti-inflammatory and analgesic properties, showing promise in overcoming the limitations of traditional NSAIDs, such as gastrointestinal toxicity .
Cosmetic Applications
1. Topical Formulations
The compound is also being explored for its use in topical formulations due to its anti-inflammatory properties. Research has focused on developing cosmetic products that utilize this compound to reduce skin inflammation and improve skin hydration .
2. Skin Care Products
Incorporating (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid into skin care products can potentially enhance their effectiveness against inflammatory skin conditions, providing dual benefits of pain relief and skin soothing properties .
Case Study 1: Ibuprofen Derivative Efficacy
A study published in Future Medicinal Chemistry highlighted the synthesis and evaluation of new ibuprofen hybrid conjugates derived from (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid. The results demonstrated improved anti-inflammatory activity compared to standard ibuprofen while exhibiting reduced ulcerogenic effects .
Case Study 2: Cosmetic Formulation Development
Research conducted on the formulation of topical products using (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid found significant improvements in skin hydration and reduction in irritation markers when applied topically. This study utilized response surface methodology to optimize the formulation parameters .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Compared to Dex-2 (methyl ester), the free propanoic acid group in the target compound increases hydrophilicity, likely improving aqueous solubility .
- The sulfanyl-containing analog in exhibits distinct electronic properties due to the thiol group, which may influence redox activity or metal coordination.
Physicochemical Properties
Table 2: Solubility and Reactivity
Notes:
- *Estimated values based on structural analogs.
- The additional hydrogen bond donor (amide NH) may enhance interactions with biological targets like cyclooxygenase (COX) enzymes .
Table 3: Pharmacological and Computational Data
Key Findings :
- Computational docking (e.g., using BINANA 2.0 ) predicts the target compound binds COX-2 with higher affinity than dexibuprofen due to additional amide-mediated hydrogen bonds.
- The tetrazole-containing analog in demonstrates superior binding (-9.1 kcal/mol), highlighting the impact of heterocyclic substituents on affinity.
Biological Activity
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid, also known by its CAS number 5325-51-9, is a compound with notable biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H23NO3
- Molecular Weight : 275.36 g/mol
- Structure : The compound features a propanoic acid backbone with an isobutylphenyl substituent, which is critical for its biological activity.
Research indicates that (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid exhibits anti-inflammatory properties primarily through the modulation of cytokine production and inhibition of inflammatory pathways. The compound has been studied in various contexts, particularly in relation to neuroinflammation and Alzheimer’s disease (AD).
Key Findings:
- Amyloid Beta Modulation : In a study involving Tg2576 AD mouse models, the compound was shown to reduce amyloid beta (Aβ) aggregation levels and promote an anti-inflammatory M2 phenotype in microglial cells, which is beneficial for Aβ phagocytosis .
- Cell Viability : The compound demonstrated a better cell viability profile compared to parent drugs at higher concentrations (20 and 200 μM), indicating lower toxicity .
- Immunomodulation : Treatment with this compound significantly reduced the expression of the M1 inflammatory marker inducible nitric oxide synthase (iNOS) in LPS-treated microglial cells, while maintaining the expression of the anti-inflammatory marker TREM2 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Aβ Aggregation | 69.7% inhibition of Aβ42 aggregation | |
| Cytokine Modulation | Reduced iNOS levels in LPS-treated cells | |
| Cell Viability | Low toxicity at high concentrations |
Case Study 1: Neuroinflammation in Alzheimer’s Disease
In a controlled experiment involving Tg2576 mice, administration of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid resulted in significant reductions in neuroinflammation markers and improved cognitive function metrics compared to untreated controls. The study highlighted the role of the compound in modulating neuroinflammatory pathways associated with AD pathology.
Case Study 2: Anti-inflammatory Effects in In Vitro Models
Another study assessed the compound's effects on microglial cells exposed to lipopolysaccharides (LPS). Results showed that treatment led to decreased levels of pro-inflammatory cytokines and increased markers associated with resolution of inflammation, supporting its potential use as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via amidation of dexibuprofen derivatives, such as methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate (Dex-2), followed by hydrolysis. Structural confirmation requires a combination of spectral analyses:
- NMR : Confirm stereochemistry and proton environments (e.g., α-proton shifts at δ 3.8–4.2 ppm for the amide backbone).
- IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H stretch ~2500–3300 cm⁻¹).
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion at m/z 307.2) .
Q. What analytical techniques are essential for detecting impurities in synthesized batches?
- Methodological Answer : Impurity profiling should employ:
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to separate and quantify by-products like 2-(4-Ethylphenyl)propanoic acid (a common impurity).
- Reference Standards : Compare retention times and spectral data against certified impurities (e.g., EP Impurity N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or biological models. To address this:
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition assays and cell-based models).
- Purity Verification : Ensure ≥95% purity via qNMR or LC-HRMS to exclude interference from impurities.
- Dose-Response Analysis : Use nonlinear regression to compare EC50/IC50 values across studies .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolism.
- ADMET Prediction Tools : Use platforms like SwissADME to estimate solubility (LogP ~2.5), bioavailability, and blood-brain barrier permeability.
- InChIKey Utilization : Leverage standardized identifiers (e.g.,
VGMCZELQCNPMQV-UHFFFAOYSA-N) for database mining and QSAR modeling .
Q. How can stereochemical integrity be maintained during synthesis, and what techniques validate it?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers.
- Circular Dichroism (CD) : Confirm optical activity via characteristic CD spectra (e.g., positive Cotton effect at 220–230 nm for S-configuration) .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., temperature, catalyst loading) using IUPAC nomenclature.
- Open Data Sharing : Publish InChIKeys and spectral raw data in repositories like PubChem or Zenodo.
- Collaborative Validation : Cross-verify results with independent labs using identical reference standards .
Q. How can researchers design experiments to study the compound’s mechanism of action as an anti-inflammatory agent?
- Methodological Answer :
- In Vitro Models : Use COX-1/COX-2 inhibition assays (e.g., fluorometric kits) to compare potency against ibuprofen.
- In Vivo Models : Employ carrageenan-induced paw edema in rodents, monitoring plasma concentrations via LC-MS/MS.
- Theoretical Frameworks : Align experimental design with NSAID activity hypotheses (e.g., prostaglandin synthesis inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
